molecular formula C9H11BO4 B13463552 (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Cat. No.: B13463552
M. Wt: 193.99 g/mol
InChI Key: XDWQNTRYQRGQQT-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of aromatic compounds. One common method is the reaction of organometallic compounds, such as lithium or magnesium reagents, with borate esters. For example, the reaction of phenylmagnesium bromide with trimethyl borate followed by hydrolysis can yield the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves metal-catalyzed borylation of alkanes and arenes via C-H activation. This method allows for the efficient introduction of boronic acid groups into aromatic compounds .

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism by which (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction allows the compound to act as a molecular receptor, binding to specific targets such as saccharides and catechols . The formation of boronate esters is a key step in many of its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both the methoxycarbonyl and methyl groups can enhance its ability to participate in certain chemical reactions and interact with specific molecular targets .

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

(2-methoxycarbonyl-5-methylphenyl)boronic acid

InChI

InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5,12-13H,1-2H3

InChI Key

XDWQNTRYQRGQQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)C(=O)OC)(O)O

Origin of Product

United States

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